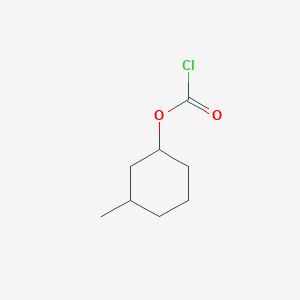

3-Methylcyclohexyl chloroformate

Description

3-Methylcyclohexyl chloroformate is a chloroformate ester used primarily as an acylating agent in organic synthesis. Chloroformates, in general, are reactive intermediates that introduce acyl groups into target molecules, enabling the synthesis of pharmaceuticals, agrochemicals, and specialty polymers .

Properties

Molecular Formula |

C8H13ClO2 |

|---|---|

Molecular Weight |

176.64 g/mol |

IUPAC Name |

(3-methylcyclohexyl) carbonochloridate |

InChI |

InChI=1S/C8H13ClO2/c1-6-3-2-4-7(5-6)11-8(9)10/h6-7H,2-5H2,1H3 |

InChI Key |

GAFUBLLOIJFWQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)OC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Structural and Chemical Properties

The reactivity and stability of chloroformates depend on their alkyl/aryl substituents. Below is a comparative analysis of key chloroformates:

Key Observations:

- Steric Effects : The cyclohexyl group in this compound likely reduces hydrolysis rates compared to smaller alkyl derivatives like methyl or ethyl chloroformates, similar to cyclohexyl chloroformate .

- Toxicity : Methyl chloroformate exhibits acute toxicity (rat oral LD₅₀: 205 mg/kg) and severe irritancy , whereas larger substituents (e.g., cetyl) may reduce volatility and inhalation risks .

Methyl Chloroformate:

- Used in pharmaceuticals for synthesizing active ingredients and in derivatization for chromatography .

- Reacts violently with water and bases, requiring stringent handling protocols .

Ethyl Chloroformate:

- Critical in synthesizing carbamates and immunoadsorbents for antibody purification .

- Forms artifacts during chloroform extraction, complicating drug metabolism studies .

Cyclohexyl Chloroformate:

Cetyl Chloroformate RD:

This compound (Inferred):

- Potential applications mirror cyclohexyl derivatives, with enhanced steric hindrance improving selectivity in acylations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.